molecular formula C12H16FNO2S B258433 N-(4-fluorobenzyl)methionine

N-(4-fluorobenzyl)methionine

Cat. No. B258433
M. Wt: 257.33 g/mol
InChI Key: MOICYJNWRGPPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)methionine, also known as FBM, is a novel amino acid derivative that has gained attention in recent years due to its potential applications in scientific research. FBM is a modified form of the amino acid methionine, in which the sulfur atom is replaced by a fluorine atom. This modification enhances the hydrophobicity of the molecule, making it more suitable for certain experimental applications.

Scientific Research Applications

N-(4-fluorobenzyl)methionine has a variety of potential applications in scientific research. One of the most promising areas of research involves the use of N-(4-fluorobenzyl)methionine as a non-natural amino acid for protein engineering. By incorporating N-(4-fluorobenzyl)methionine into proteins, researchers can study the effects of hydrophobicity on protein structure and function. N-(4-fluorobenzyl)methionine has also been used as a fluorescent probe for imaging studies, due to its ability to selectively bind to certain proteins and cell membranes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)methionine is not yet fully understood, but it is thought to act as a hydrophobic amino acid analog. N-(4-fluorobenzyl)methionine can interact with hydrophobic regions of proteins and cell membranes, altering their structure and function. This interaction can lead to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)methionine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-fluorobenzyl)methionine can inhibit the growth of certain cancer cell lines, possibly through its effects on cellular signaling pathways. N-(4-fluorobenzyl)methionine has also been shown to enhance the uptake of certain amino acids in cultured cells, suggesting a potential role in nutrient transport.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-fluorobenzyl)methionine is its hydrophobicity, which makes it a useful tool for studying the effects of hydrophobicity on protein structure and function. N-(4-fluorobenzyl)methionine is also relatively easy to synthesize, making it accessible to a wide range of researchers. However, N-(4-fluorobenzyl)methionine has some limitations in terms of its stability and solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several promising directions for future research on N-(4-fluorobenzyl)methionine. One area of interest is the development of new methods for incorporating N-(4-fluorobenzyl)methionine into proteins, which could enable more precise control over protein structure and function. Another area of research involves the use of N-(4-fluorobenzyl)methionine as a tool for studying the effects of hydrophobicity on cellular signaling pathways and gene expression. Additionally, N-(4-fluorobenzyl)methionine has potential applications in drug discovery and development, particularly in the development of new anticancer therapies.

Synthesis Methods

N-(4-fluorobenzyl)methionine can be synthesized using several different methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the reaction of N-benzylmethionine with 4-fluorobenzyl bromide in the presence of a base such as sodium hydroxide. This reaction results in the formation of N-(4-fluorobenzyl)methionine, which can be purified using standard chromatographic techniques.

properties

Product Name

N-(4-fluorobenzyl)methionine

Molecular Formula

C12H16FNO2S

Molecular Weight

257.33 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C12H16FNO2S/c1-17-7-6-11(12(15)16)14-8-9-2-4-10(13)5-3-9/h2-5,11,14H,6-8H2,1H3,(H,15,16)

InChI Key

MOICYJNWRGPPHW-UHFFFAOYSA-N

SMILES

CSCCC(C(=O)O)NCC1=CC=C(C=C1)F

Canonical SMILES

CSCCC(C(=O)O)NCC1=CC=C(C=C1)F

Origin of Product

United States

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